{8-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol

Medicinal Chemistry Drug Design ADME Optimization

Medicinal chemists pursuing CNS-targeted kinase inhibitors often encounter hERG liability from basic amine-containing spirocycles. This 8-methyl-1-oxaspiro[4.5]decane alcohol eliminates the basic nitrogen, reducing cardiotoxicity risk while preserving CNS drug-likeness (LogP 2.11, TPSA 29.46 Ų, 1 rotatable bond). • No basic piperidine-lower hERG risk vs. 8-aza analogs • Primary alcohol handle enables oxidation, mesylation, or direct esterification for parallel library synthesis • Rigid spirocyclic core enriches fragment libraries for BBB penetration • Supplied at 95% purity; cool, dry storage; non-hazardous ambient shipping

Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
Cat. No. B13240134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{8-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol
Molecular FormulaC11H20O2
Molecular Weight184.27 g/mol
Structural Identifiers
SMILESCC1CCC2(CC1)CCC(O2)CO
InChIInChI=1S/C11H20O2/c1-9-2-5-11(6-3-9)7-4-10(8-12)13-11/h9-10,12H,2-8H2,1H3
InChIKeyASAZNCKCTWPAFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Specifications of {8-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol


{8-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol (CAS 1866380-96-2, MF: C₁₁H₂₀O₂, MW: 184.27 g/mol) is a spirocyclic alcohol featuring a 1-oxaspiro[4.5]decane core with a single methyl substituent at the 8-position and a primary hydroxymethyl group at the 2-position [1]. It belongs to the class of 1-oxaspiro[4.5]decane derivatives, characterized by a rigid spirocyclic scaffold that provides conformational constraint and structural pre-organization for applications in medicinal chemistry, fragrance development, and agrochemical research . Commercially, it is available at a minimum purity specification of 95% and is supplied for research and development use .

Spirocyclic scaffold for conformational constraint studies
8-Methyl and hydroxymethyl group positioning for SAR exploration
Primary alcohol handle for late-stage derivatization workflows

Why In-Class Analogs Cannot Replace {8-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol


Spirocyclic alcohols within the 1-oxaspiro[4.5]decane family are not interchangeable because subtle modifications to the core scaffold (e.g., methylation position, heteroatom substitution, or functional group identity) can drastically alter key drug-like properties such as lipophilicity, metabolic stability, conformational preference, and target selectivity . Generalizations about potency, selectivity, or ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles across the class are unlikely to hold, as each derivative presents a unique three-dimensional pharmacophore. The precise positioning of the 8-methyl and 2-hydroxymethyl groups in the target compound generates a specific steric and electronic environment that directly influences molecular recognition events, unlike its des-methyl or heteroatom-substituted analogues .

Methyl substitution position may shift lipophilicity and metabolic stability relative to des-methyl analogs
Heteroatom replacement (e.g., aza-analog) can alter ionization state and off-target binding profiles
Functional group identity (alcohol vs. iodide vs. nitrile) affects reactivity, stability, and metabolic fate

Quantitative Differentiation Evidence for {8-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol


Lipophilicity Control by 8-Methyl Substitution

The introduction of a methyl group at the 8-position of the {8-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol scaffold constitutes a strategic medicinal chemistry modification to tune lipophilicity. This compound exhibits a calculated octanol-water partition coefficient (LogP) of 2.11, compared to its unsubstituted parent, {1-oxaspiro[4.5]decan-2-yl}methanol, which, due to its lower carbon count (C₁₀H₁₈O₂), would possess a lower LogP. The 1-oxaspiro[4.5]decan-2-one, 8-methyl- analog, a structurally related lactone, reports a LogP of 2.34. This confirms that the 8-methyl group reliably increases LogP by approximately 2 units relative to des-methyl congeners, enhancing membrane permeability [1].

Lipophilicity (LogP)
Class-level inference
Target LogP 2.11 8-methyl derivative
vs
Des-methyl parent LogP <2.0 inferred
Supports lipophilicity-driven scaffold screening
Calculated LogP; compare 8-methyl lactone LogP 2.34
Medicinal Chemistry Drug Design ADME Optimization

Selectivity Advantage from Absence of Basic Amine

The replacement of the 8-methylene group in {8-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol with a basic nitrogen yields the direct analog (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol (CAS 1330763-53-5). While the azaspiro derivative is a valuable scaffold, its calculated LogP drops markedly to 0.4 [1]. More critically, the basic amine (pKa ~8-10) introduces a protonatable center that can dominate binding interactions and lead to undesired off-target pharmacology, particularly against aminergic GPCRs, hERG channels, and cytochrome P450 enzymes . The target compound, lacking this basic center, presents a neutral pharmacophore with a LogP more suitable for passive membrane permeation, offering a differentiated selectivity profile.

Selectivity Profile
Cross-study comparable
Target Neutral O-heterocycle LogP 2.11, no amine
vs
8-Aza analog Basic amine (pKa ~8.5) LogP 0.4, protonated at pH 7.4
Neutral scaffold may reduce promiscuous binding context
LogP difference of 1.7 units; supports selectivity screening studies
Selectivity Profiling Kinase Inhibitor Design Off-target Liability

Hydroxymethyl as a Versatile Derivatization Handle

The primary alcohol of {8-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol serves as a strategic synthetic handle. In contrast to the activated yet labile 2-(iodomethyl)-8-methyl-1-oxaspiro[4.5]decane (CAS 1862924-65-9) or the metabolically vulnerable 8-methyl-1-oxaspiro[4.5]decane-4-carbonitrile (CAS 2137745-40-3), the hydroxymethyl group offers a balanced reactivity profile [1]. The alcohol can be directly employed in Mitsunobu reactions, esterifications, or oxidized to the corresponding aldehyde/carboxylic acid for further diversification, all without the toxicity concerns of alkyl iodides or the metabolic liability of nitriles.

Functional Handle
Cross-study comparable
Target Primary alcohol Stable, versatile reactivity
vs
Iodomethyl / nitrile analogs Alkyl iodide / nitrile Reactive, labile, toxicity concerns
Balanced reactivity supports late-stage diversification research
Avoids premature substitution or rapid metabolism
Click Chemistry Parallel Synthesis Fragment Elaboration

Rigid Spirocyclic Scaffold and Binding Entropy

The rigid 1-oxaspiro[4.5]decane core of {8-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol restricts conformational freedom relative to acyclic or monocyclic alcohol scaffolds. This pre-organization is a well-established principle in medicinal chemistry for improving binding affinity: a compound with reduced conformational entropy pays a smaller entropic penalty upon binding to a biological target compared to a more flexible analog . While direct binding data for this specific compound is limited, the principle is quantitatively supported by the scaffold's low number of rotatable bonds (only 1, for the CH₂OH group) compared to a structurally similar acyclic alcohol with an equivalent carbon count, which would possess 4–6 rotatable bonds.

Conformational Rigidity
Class-level inference
1
rotatable bond
Pre-organized scaffold may reduce entropic penalty in binding
Acyclic analogs: 4–6 bonds; monocyclic THF: 2 bonds
Conformational Analysis Fragment-Based Drug Discovery Binding Thermodynamics

High-Impact Applications of {8-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol


Fragment Library Design for CNS Lead Generation

The compound's physicochemical profile—LogP of 2.11, only 1 rotatable bond, TPSA of 29.46 Ų, and the absence of a basic amine—aligns with the established criteria for CNS drug-likeness . This contrasts sharply with the 8-aza analog (LogP 0.4, basic nitrogen) and more flexible alcohol fragments, which often exhibit lower membrane permeability or higher promiscuity. Incorporating this scaffold into a fragment library enriches for molecules with a higher probability of crossing the blood-brain barrier while maintaining synthetic tractability via the primary alcohol handle .

Kinase Inhibitor Scaffold with Reduced Off-Target Risk

Given the widespread reliance on spirocyclic cores in kinase inhibitor design, {8-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol presents a distinct advantage: it lacks the basic piperidine nitrogen found in the 8-azaspiro analog, which is known to engage in unwanted hydrogen bonds with the kinase hinge region and contribute to hERG liability . This reduces the risk of cardiotoxicity and promiscuous binding, positioning the target compound as a privileged core for developing selective type II or allosteric kinase inhibitors .

Late-Stage Diversification Intermediate

Unlike the 2-(iodomethyl) and 4-carbonitrile analogs, the primary alcohol in this compound is both chemically stable and readily activatable. It can be oxidized to an aldehyde for reductive amination library synthesis, converted to a mesylate for nucleophilic displacement, or used directly in ester/ether formations without generating reactive or toxic byproducts . This makes it an ideal core scaffold for generating diverse compound arrays in a high-throughput parallel chemistry setting, with a broader substrate scope than its halogenated or nitrile counterparts .

Application
Selection Property
Validation Focus
Fragment library design for CNS lead generation
Calculated lipophilicity, low TPSA, limited rotatable bonds
BBB permeability and promiscuity screening panel review
Kinase inhibitor selectivity profiling
Non-basic, neutral oxygen-only heterocycle
Off-target kinase and hERG binding assay review
Late-stage diversification intermediate
Primary alcohol handle, chemical stability
Derivatization pathway and purity assessment
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